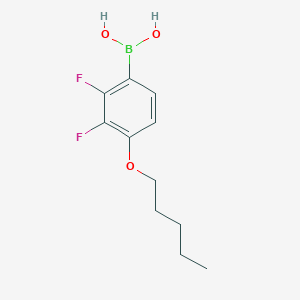

(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid

Description

Properties

IUPAC Name |

(2,3-difluoro-4-pentoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BF2O3/c1-2-3-4-7-17-9-6-5-8(12(15)16)10(13)11(9)14/h5-6,15-16H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVQAXDDFSTKKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OCCCCC)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70614411 | |

| Record name | [2,3-Difluoro-4-(pentyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70614411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156684-91-2 | |

| Record name | B-[2,3-Difluoro-4-(pentyloxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156684-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2,3-Difluoro-4-(pentyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70614411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Unseen Architect: A Technical Guide to (2,3-Difluoro-4-(pentyloxy)phenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid, bearing the CAS number 156684-91-2, is a highly functionalized organoboron compound that has emerged as a critical building block in the realms of materials science and medicinal chemistry. The strategic placement of two fluorine atoms on the phenyl ring, coupled with a pentyloxy group, imparts unique electronic and steric properties, making it a valuable synthon for the creation of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, chemical properties, and applications, with a particular focus on its role in the development of advanced liquid crystal displays and as a potential scaffold in drug discovery. Detailed experimental protocols, safety considerations, and analytical characterization are presented to equip researchers with the practical knowledge required for its effective utilization.

Introduction: The Significance of Fluorinated Arylboronic Acids

Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The introduction of fluorine atoms into the aryl ring significantly modulates the compound's reactivity and physicochemical properties. Fluorine's high electronegativity can influence the Lewis acidity of the boronic acid moiety, impacting its reactivity in coupling reactions and its interactions with biological targets.[2] Furthermore, the presence of fluorine can enhance metabolic stability and membrane permeability in drug candidates, making fluorinated synthons highly sought after in medicinal chemistry.[3][4]

This compound is a prime example of a strategically designed building block. The ortho and meta fluorine atoms create a distinct electronic environment, while the pentyloxy group provides a flexible, lipophilic tail. This combination of features makes it particularly well-suited for applications where precise control over molecular orientation and intermolecular interactions is paramount, such as in the field of liquid crystals.

Synthesis and Purification: A Practical Approach

The synthesis of this compound is not explicitly detailed in publicly available literature. However, a robust synthetic route can be devised based on established methodologies for the preparation of substituted arylboronic acids, primarily involving the lithiation and subsequent borylation of a suitable aryl halide precursor.

Proposed Synthetic Pathway

A logical retrosynthetic analysis suggests a two-step approach starting from 1-bromo-2,3-difluorobenzene.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-bromo-2,3-difluoro-4-(pentyloxy)benzene

-

Nitration of 1-bromo-2,3-difluorobenzene: To a stirred solution of 1-bromo-2,3-difluorobenzene in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid and sulfuric acid. Maintain the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 1-bromo-2,3-difluoro-4-nitrobenzene.

-

Reduction of the Nitro Group: To a solution of 1-bromo-2,3-difluoro-4-nitrobenzene in ethanol and water, add iron powder and concentrated hydrochloric acid. Heat the mixture at reflux for several hours until the starting material is consumed (monitored by TLC). Cool the reaction mixture, filter off the iron salts, and neutralize the filtrate with a base (e.g., sodium carbonate). Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-bromo-2,3-difluorophenol.

-

Williamson Ether Synthesis: To a solution of 4-bromo-2,3-difluorophenol in a polar aprotic solvent such as acetone or DMF, add potassium carbonate and 1-bromopentane. Heat the mixture at reflux overnight. After cooling, filter off the inorganic salts and remove the solvent under reduced pressure. The residue can be purified by column chromatography to afford 1-bromo-2,3-difluoro-4-(pentyloxy)benzene.

Step 2: Lithiation and Borylation

-

Lithiation: Dissolve 1-bromo-2,3-difluoro-4-(pentyloxy)benzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Slowly add a solution of n-butyllithium or sec-butyllithium in hexanes. The reaction is typically fast and can be monitored by TLC.

-

Borylation: To the freshly prepared organolithium species at -78 °C, add a trialkyl borate, such as trimethyl borate or triisopropyl borate, dropwise.[5] Stir the mixture at -78 °C for a few hours and then allow it to warm to room temperature overnight.

-

Workup and Isolation: Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1 M HCl). Extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. After filtration, the solvent is removed under reduced pressure to yield the crude this compound.

Purification Strategies

Arylboronic acids can be challenging to purify by conventional silica gel chromatography due to their polar nature and tendency to form anhydrides (boroxines). Several methods can be employed for purification:

-

Recrystallization: This is often the most effective method for obtaining high-purity arylboronic acids. A suitable solvent system (e.g., water, ethanol/water, or hexane/ethyl acetate) should be determined empirically.

-

Acid-Base Extraction: The acidic nature of the boronic acid can be exploited. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., NaOH) to form the water-soluble boronate salt. The aqueous layer is then separated, acidified (e.g., with HCl) to precipitate the pure boronic acid, which can be collected by filtration.[6]

-

Specialized Chromatography: If chromatography is necessary, using silica gel treated with a weak acid or employing a less polar eluent system can sometimes mitigate the issues of streaking and decomposition.

Physicochemical and Spectroscopic Properties

The properties of this compound are crucial for its application and handling.

| Property | Predicted/Reported Value | Source |

| CAS Number | 156684-91-2 | [7][8] |

| Molecular Formula | C₁₁H₁₅BF₂O₃ | [7][8] |

| Molecular Weight | 244.04 g/mol | [7][8] |

| Boiling Point | 355.0 ± 52.0 °C (Predicted) | [7] |

| Density | 1.19 ± 0.1 g/cm³ (Predicted) | [7] |

| pKa | 7.42 ± 0.58 (Predicted) | [7] |

| Storage | 2-8°C, sealed in dry conditions | [8] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the pentyloxy chain, and the acidic protons of the boronic acid group. The aromatic protons would appear as complex multiplets due to fluorine-proton coupling. The pentyloxy group would exhibit a triplet for the terminal methyl group, a triplet for the methylene group attached to the oxygen, and multiplets for the other methylene groups. The boronic acid protons are often broad and may exchange with residual water in the solvent.

-

¹³C NMR: The carbon NMR spectrum would display signals for all 11 carbon atoms. The carbons attached to fluorine would show characteristic C-F coupling. The carbon atom attached to the boron atom (ipso-carbon) can sometimes be difficult to observe due to quadrupolar relaxation.[6]

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this compound. Two distinct signals would be expected for the two non-equivalent fluorine atoms on the aromatic ring. These signals would likely appear as multiplets due to coupling with each other and with neighboring protons.[9]

-

¹¹B NMR: The boron-11 NMR spectrum is highly informative for confirming the presence and hybridization state of the boron atom. For a tricoordinate boronic acid (sp² hybridized), a broad signal is typically observed in the range of 27-33 ppm.[1][6][10][11] Upon formation of a boronate ester or complexation with a Lewis base, the boron becomes tetracoordinate (sp³ hybridized), resulting in a significant upfield shift to around 5-15 ppm.[12]

Key Applications: A Molecule of Dual Utility

The unique structural features of this compound make it a valuable component in both materials science and medicinal chemistry.

Advanced Liquid Crystal Displays (LCDs)

The primary and most well-documented application area for compounds with the 2,3-difluorophenyl moiety is in the formulation of liquid crystals for advanced display technologies. Specifically, these materials are crucial for Vertically Aligned Nematic (VAN) LCDs, which are widely used in televisions and monitors.[13]

The key properties imparted by the 2,3-difluoro substitution are:

-

High Negative Dielectric Anisotropy (Δε): The two fluorine atoms create a strong lateral dipole moment, which is essential for achieving the negative dielectric anisotropy required for VAN mode operation. In this mode, the liquid crystal molecules align perpendicular to the substrates in the off-state and tilt in the presence of an electric field.

-

Low Viscosity: The fluorine substituents do not significantly increase the molecular breadth, helping to maintain a low rotational viscosity, which is crucial for fast switching speeds.

-

Good Mesophase Stability: The overall molecular structure, including the pentyloxy tail, contributes to the formation of a stable nematic phase over a broad temperature range.[14][15]

The this compound serves as a key intermediate for synthesizing more complex liquid crystal molecules through Suzuki-Miyaura coupling.

Sources

- 1. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 2. This compound | C11H15BF2O3 | CID 21477946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fishersci.ca [fishersci.ca]

- 5. bristol.ac.uk [bristol.ac.uk]

- 6. rsc.org [rsc.org]

- 7. 2,3-DIFLUORO-4-PENTYLOXYPHENYLBORONIC ACID CAS#: 156684-91-2 [amp.chemicalbook.com]

- 8. 156684-91-2|this compound|BLD Pharm [bldpharm.com]

- 9. rsc.org [rsc.org]

- 10. A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. par.nsf.gov [par.nsf.gov]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

physical properties of (2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid

An In-Depth Technical Guide to the Physical Properties of (2,3-Difluoro-4-(pentyloxy)phenyl)boronic Acid

Introduction: Unveiling a Key Building Block

In the landscape of modern medicinal chemistry and materials science, substituted phenylboronic acids stand out as exceptionally versatile reagents. Their utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, has made them indispensable for constructing the complex molecular architectures that form the backbone of novel therapeutics and advanced materials.[1][2] this compound is a prime example of a highly functionalized building block, incorporating several key structural motifs designed to modulate physicochemical and biological properties.

The presence of two fluorine atoms on the phenyl ring is a strategic feature. Fluorine's high electronegativity can significantly alter the electronic properties of the ring, influencing the reactivity of the boronic acid and the pKa of the molecule. Furthermore, fluorine substitution is a well-established strategy in drug design to enhance metabolic stability and binding affinity. The pentyloxy group, a moderately long alkyl ether chain, increases lipophilicity, which can improve membrane permeability and solubility in organic media. This guide provides an in-depth examination of the core physical properties of this compound and outlines the rigorous experimental protocols required for its characterization, offering a framework for its effective application in research and development.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of successful experimental design. The key identifiers and predicted physical data for this compound are summarized below. It is crucial to note that while some properties are fixed, others like boiling point are computational predictions and await experimental verification.

| Property | Value | Source |

| CAS Number | 156684-91-2 | [3][4][5] |

| Molecular Formula | C₁₁H₁₅BF₂O₃ | [3][6] |

| Molecular Weight | 244.04 g/mol | [3][4] |

| Appearance | Expected to be a white to off-white solid/powder | General knowledge |

| Predicted Boiling Point | 355.0 ± 52.0 °C | [3] |

| Predicted Density | 1.19 ± 0.1 g/cm³ | [3] |

Stability and Storage: Like many boronic acids, this compound is susceptible to dehydration, which can lead to the formation of a trimeric anhydride known as a boroxine.[7] This process is reversible. For optimal stability and to prevent degradation, the compound should be stored under controlled conditions. The recommended storage is in a tightly sealed container in a dry environment, preferably refrigerated at 2-8°C.[4]

Protocols for Experimental Characterization

As a Senior Application Scientist, my emphasis is not just on the data itself, but on the integrity of the methods used to generate it. The following protocols are designed to be self-validating systems for the comprehensive characterization of this compound.

Melting Point Determination

Causality: The melting point is a critical first indicator of a compound's purity. A sharp, well-defined melting point is characteristic of a pure crystalline substance, whereas impurities typically cause a depression and broadening of the melting range.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. Grind a small amount of the solid into a fine powder.

-

Capillary Loading: Tightly pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: Place the loaded capillary into a calibrated digital melting point apparatus.

-

Measurement:

-

Use a rapid heating ramp (e.g., 10-15 °C/min) to quickly determine an approximate melting range.

-

Allow the apparatus to cool.

-

Using a fresh sample, perform a second measurement with a slow ramp rate (1-2 °C/min) starting from approximately 20 °C below the estimated melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range.

Caption: Workflow for Melting Point Determination.

Solubility Profiling

Causality: Understanding solubility is paramount for designing synthetic reactions, purification strategies, and, in a pharmaceutical context, formulation and bioavailability studies. The molecule's structure, with a polar boronic acid head and a nonpolar pentyloxyphenyl tail, suggests a nuanced solubility profile.

Step-by-Step Protocol (Qualitative Screening):

-

Solvent Selection: Choose a representative panel of solvents ranging in polarity (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

-

Sample Preparation: Add approximately 5-10 mg of the boronic acid to a series of labeled vials.

-

Solvent Addition: Add the selected solvent to each vial in 0.1 mL increments.

-

Observation: After each addition, vortex the vial for 30-60 seconds and visually inspect for dissolution.

-

Classification: Classify the solubility as:

-

Soluble: Dissolves in <1 mL.

-

Sparingly Soluble: Requires 1-5 mL for dissolution.

-

Insoluble: Does not fully dissolve even after adding 5 mL.

-

Caption: Workflow for Qualitative Solubility Screening.

Spectroscopic Confirmation

Causality: A suite of spectroscopic techniques is required for unambiguous structural verification. Each method provides a unique piece of the structural puzzle.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure and connectivity of the molecule in solution.

Protocol:

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube.

-

Expert Insight: For boronic acids, it is often beneficial to add one drop of D₂O to the sample. This facilitates the exchange of the acidic B(OH)₂ protons, resulting in their disappearance from the ¹H spectrum and, more importantly, can break up the hydrogen-bonded oligomeric anhydrides (boroxines) that cause signal broadening.[8]

-

-

Data Acquisition: Acquire ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra on a high-field spectrometer (≥400 MHz).

-

Expected Spectral Features:

-

¹H NMR: Look for distinct regions corresponding to:

-

Aromatic Protons: Signals in the ~6.5-8.0 ppm range, with coupling patterns dictated by the substitution.

-

Pentyloxy Protons: A triplet for the -OCH₂- group (~4.0 ppm) and a series of multiplets for the rest of the alkyl chain, culminating in a triplet for the terminal -CH₃ group (~0.9 ppm).

-

Boronic Acid Protons: A very broad singlet for the two -OH protons, which may be anywhere from ~4-9 ppm and will exchange with D₂O.

-

-

¹³C NMR:

-

¹⁹F NMR:

-

Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring. Their chemical shifts and coupling constants will be highly informative.

-

-

¹¹B NMR:

-

A single, relatively broad signal is expected in the range of 25-35 ppm, which is characteristic of a tricoordinate sp²-hybridized boron atom in a boronic acid.[8]

-

-

B. Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups.

Protocol:

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the dry powder directly on the ATR crystal.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹.

-

Expected Characteristic Absorptions:

-

O-H Stretch: A very strong and broad band from ~3200-3400 cm⁻¹ due to hydrogen-bonded hydroxyl groups.[8]

-

C-H Stretches: Signals just below 3000 cm⁻¹ (aliphatic) and just above 3000 cm⁻¹ (aromatic).

-

C=C Stretch: Aromatic ring vibrations around 1600-1450 cm⁻¹.

-

B-O Stretch: A very strong, characteristic absorption in the 1310-1380 cm⁻¹ region.[8]

-

C-O Stretch: Ether linkage stretch around 1250-1050 cm⁻¹.

-

C-F Stretch: Strong bands in the 1300-1100 cm⁻¹ region.

-

Conclusion

This compound is a strategically designed molecular building block with significant potential. While computational data provides a useful starting point, a rigorous experimental determination of its physical properties—melting point, solubility, and spectroscopic identity—is essential for its reliable application. The protocols outlined in this guide provide a robust framework for researchers to validate the quality and understand the behavior of this compound, ensuring its effective integration into complex synthetic workflows in drug discovery and materials science.

References

-

D'hooge, M., & De Kimpe, N. (2011). Phenylboronic acids-based diagnostic and therapeutic applications. PubMed. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Boronic Acids in Modern Drug Discovery. inno-pharmchem.com. Available at: [Link]

- Halliwell, D. G. (2011). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. In Boronic Acids (pp. 1-111). Wiley-VCH.

-

Fujii, S., & Takeda, S. (2015). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. MDPI. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Phenylboronic Acid in Modern Pharmaceutical Synthesis. inno-pharmchem.com. Available at: [Link]

-

Bheemisetty, H., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

ResearchGate. (n.d.). Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). This compound. PubChem. Available at: [Link]

-

Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed. Available at: [Link]

-

Jäkle, F., et al. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. University of Regensburg. Available at: [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. Wikipedia. Available at: [Link]

-

Dąbrowski, M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. Available at: [Link]

-

Dąbrowski, M., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,3-DIFLUORO-4-PENTYLOXYPHENYLBORONIC ACID CAS#: 156684-91-2 [amp.chemicalbook.com]

- 4. 156684-91-2|this compound|BLD Pharm [bldpharm.com]

- 5. 2,3-DIFLUORO-4-PENTYLOXYPHENYLBORONIC ACID | 156684-91-2 [amp.chemicalbook.com]

- 6. This compound | C11H15BF2O3 | CID 21477946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. rsc.org [rsc.org]

Synthesis Route for (2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid: A Technical Guide

An in-depth technical guide by a Senior Application Scientist

Introduction

(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid is a highly valuable organoboron compound, serving as a critical building block in modern organic synthesis. Its unique substitution pattern—featuring ortho and meta fluorine atoms relative to the boronic acid group and a para-alkoxy chain—imparts specific electronic and steric properties that are highly sought after in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The fluorine substituents can significantly influence molecular conformation, metabolic stability, and binding affinity, while the boronic acid moiety is a versatile functional group, most notably for its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This reaction is a cornerstone of carbon-carbon bond formation, enabling the efficient construction of complex biaryl and heteroaryl structures.[3][4]

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound. We will dissect a robust two-step synthetic sequence, elucidating the causality behind experimental choices and providing detailed, self-validating protocols suitable for implementation in a research or drug development setting.

Retrosynthetic Analysis and Strategy

The most logical and efficient approach to the target molecule involves a two-stage strategy. The primary disconnection is at the carbon-boron bond, tracing the boronic acid back to a corresponding aryl halide. This aryl halide intermediate can then be disconnected at the ether linkage, leading back to a commercially available difluorophenol and a simple alkyl halide. This retrosynthetic pathway leverages reliable and high-yielding transformations, minimizing purification challenges and maximizing overall efficiency.

Diagram: Retrosynthetic Pathway

Caption: Retrosynthetic analysis of the target molecule.

Overall Synthetic Scheme

The forward synthesis, therefore, commences with the etherification of 4-bromo-2,3-difluorophenol, followed by a lithium-halogen exchange and subsequent borylation to yield the final product.

Diagram: Overall Synthetic Workflow

Caption: Two-step synthesis of the target boronic acid.

Part I: Synthesis of 1-bromo-2,3-difluoro-4-(pentyloxy)benzene

Principle and Rationale

This initial step employs the Williamson ether synthesis, a classic and dependable method for forming ethers.[5] The process involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which subsequently displaces a halide from an alkyl halide via an Sₙ2 reaction.

-

Choice of Base: Potassium carbonate (K₂CO₃) is selected as the base. It is a mild, inexpensive, and non-hygroscopic solid, making it easy to handle. It is sufficiently basic to deprotonate the acidic phenol (pKa ≈ 7-8 for fluorinated phenols) but not so strong as to cause unwanted side reactions.

-

Alkylating Agent: 1-Bromopentane is the reagent of choice for introducing the pentyloxy group. It is a primary alkyl halide, which is ideal for Sₙ2 reactions, minimizing the potential for competing elimination reactions.

-

Solvent: Dimethylformamide (DMF) is an excellent solvent for this transformation. As a polar aprotic solvent, it effectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, thereby accelerating the rate of the Sₙ2 reaction. Its high boiling point also allows the reaction to be conducted at elevated temperatures to ensure completion.

Experimental Protocol: 1-bromo-2,3-difluoro-4-(pentyloxy)benzene

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2,3-difluorophenol (10.0 g, 47.8 mmol, 1.0 equiv).

-

Add anhydrous potassium carbonate (K₂CO₃) (13.2 g, 95.7 mmol, 2.0 equiv).

-

Add dry dimethylformamide (DMF) (100 mL).

-

Commence stirring and add 1-bromopentane (7.1 mL, 57.4 mmol, 1.2 equiv) to the suspension.

-

Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting phenol is consumed.

-

Cool the mixture to room temperature and pour it into ice-water (300 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude oil by column chromatography on silica gel (eluting with a gradient of 0% to 5% ethyl acetate in hexanes) to afford the product as a colorless oil.

Data Presentation: Reagent Summary for Step I

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 4-Bromo-2,3-difluorophenol | 209.00 | 10.0 g | 47.8 | 1.0 |

| Potassium Carbonate | 138.21 | 13.2 g | 95.7 | 2.0 |

| 1-Bromopentane | 151.04 | 7.1 mL (8.67 g) | 57.4 | 1.2 |

| Dimethylformamide | 73.09 | 100 mL | - | - |

Part II: Synthesis of this compound

Principle and Rationale

This transformation is a classic example of forming an aryl-boron bond via an organometallic intermediate. The lithiation-borylation sequence is chosen for its high efficiency and functional group tolerance under cryogenic conditions.[6][7][8]

-

Organometallic Formation: Lithium-halogen exchange using n-butyllithium (n-BuLi) is a rapid and clean method to convert the aryl bromide into a highly reactive aryllithium species.[9][10] This reaction must be performed at very low temperatures (-78 °C, typically a dry ice/acetone bath) to prevent the aryllithium from reacting with the solvent (THF) or undergoing other side reactions.

-

Borylation: The aryllithium species is a potent nucleophile and readily attacks the electrophilic boron atom of a trialkyl borate. Triisopropyl borate, B(O-iPr)₃, is used as the borylating agent. Its bulky isopropoxy groups help prevent over-addition (i.e., formation of diaryl- or triarylboranes), a potential issue with less hindered borates like trimethyl borate.

-

Hydrolysis: The reaction is quenched with an aqueous acid (e.g., HCl). This serves two purposes: it neutralizes the reaction mixture and hydrolyzes the initially formed boronate ester to the final, stable boronic acid.

Diagram: Mechanism of Lithiation-Borylation

Caption: Key mechanistic steps for boronic acid synthesis.

Experimental Protocol: this compound

CAUTION: n-Butyllithium is pyrophoric and reacts violently with water. Tetrahydrofuran is highly flammable. This procedure must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment.

-

To a dry, three-neck 250 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add 1-bromo-2,3-difluoro-4-(pentyloxy)benzene (from Part I, e.g., 11.9 g, 42.6 mmol, 1.0 equiv).

-

Add anhydrous tetrahydrofuran (THF) (120 mL) via cannula.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.6 M in hexanes, 29.3 mL, 46.9 mmol, 1.1 equiv) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting solution at -78 °C for 45 minutes.

-

In a separate dry flask, dissolve triisopropyl borate (11.8 mL, 51.2 mmol, 1.2 equiv) in anhydrous THF (20 mL).

-

Add the triisopropyl borate solution to the aryllithium solution dropwise via cannula over 30 minutes, maintaining the temperature at -78 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

-

Remove the cooling bath and allow the mixture to warm to 0 °C.

-

Slowly quench the reaction by adding 2 M aqueous hydrochloric acid (HCl) (50 mL).

-

Allow the mixture to warm to room temperature and stir vigorously for 1 hour to ensure complete hydrolysis.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 80 mL).

-

Combine the organic layers and wash with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be purified by recrystallization from a hexanes/ethyl acetate mixture or by trituration with cold hexanes to afford this compound as a white solid.

Data Presentation: Reagent Summary for Step II

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| Aryl Bromide Intermediate | 279.14 | 11.9 g | 42.6 | 1.0 |

| n-Butyllithium (1.6 M) | 64.06 | 29.3 mL | 46.9 | 1.1 |

| Triisopropyl borate | 188.08 | 11.8 mL (9.63 g) | 51.2 | 1.2 |

| Tetrahydrofuran | 72.11 | ~140 mL | - | - |

| 2 M Hydrochloric Acid | 36.46 | 50 mL | ~100 | - |

Conclusion

The described two-step synthesis provides a reliable and scalable route to this compound. The methodology relies on fundamental, well-understood organic transformations, beginning with a Williamson ether synthesis and culminating in a low-temperature lithiation-borylation sequence. By carefully controlling reaction parameters, particularly temperature and atmospheric conditions in the final step, this protocol delivers the target compound in high purity, ready for use in subsequent applications such as Suzuki-Miyaura cross-coupling reactions.

References

-

Torsell, S., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters. Available at: [Link]

-

Migdał, P., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health. Available at: [Link]

-

Leonori, D., & Aggarwal, V. K. (2014). Lithiation-borylation methodology and its application in synthesis. Accounts of Chemical Research. Available at: [Link]

-

Carson, N. (2014). The Lithiation-Borylation Strategy: Methods for Stereospecific sp3-sp3 Homologation. University of Illinois Chemistry. Available at: [Link]

-

Yeung, K., et al. (2022). Lithiation–borylation methodology in the total synthesis of natural products. SciSpace. Available at: [Link]

-

Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

Wikipedia. Suzuki reaction. Available at: [Link]

- Google Patents. (2000). Process for the preparation of substituted phenylboronic acids.

- Google Patents. (1980). Process for the etherification of phenols.

- Google Patents. (2011). Synthesis of boronic esters and boronic acids using grignard reagents.

-

Murphy, C. L. W. (2012). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. Available at: [Link]

Sources

- 1. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP0037353A1 - Process for the etherification of phenols - Google Patents [patents.google.com]

- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 7. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemistry.illinois.edu [chemistry.illinois.edu]

- 9. Lithiation-borylation methodology and its application in synthesis. | Semantic Scholar [semanticscholar.org]

- 10. scispace.com [scispace.com]

(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid molecular weight and formula

An In-Depth Technical Guide to (2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid for Advanced Research

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the synthesis, application, and strategic implementation of this compound. We will delve into its core chemical attributes, its pivotal role in modern synthetic methodologies, and its emerging potential in medicinal chemistry, grounded in established scientific principles and field-proven insights.

Introduction: The Strategic Value of Fluorinated Phenylboronic Acids

This compound belongs to the versatile class of organoboron compounds, which have become indispensable tools in organic chemistry and drug discovery. Boronic acids, characterized by the -B(OH)₂ functional group, are exceptionally useful building blocks, most notably for their participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1]

The specific molecular architecture of this compound—featuring a difluorinated phenyl ring and a pentyloxy chain—is not accidental. The fluorine atoms significantly modulate the electronic properties of the phenyl ring, influencing its reactivity and the pharmacokinetic profile of derivative molecules. The pentyloxy group enhances lipophilicity, a critical parameter for optimizing solubility and membrane permeability in drug candidates. This combination of features makes this compound a high-value reagent for creating complex, biologically active molecules. Boron-containing compounds, particularly boronic acids, have evolved into a privileged class in medicinal chemistry, with five drugs approved by the FDA, highlighting their therapeutic potential.[2][3][4]

Compound Profile and Physicochemical Properties

A precise understanding of a reagent's physical and chemical properties is fundamental to its effective application in experimental design. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅BF₂O₃ | [5][6][7] |

| Molecular Weight | 244.04 g/mol | [6][7][8] |

| CAS Number | 156684-91-2 | [6][9][10] |

| Appearance | White to off-white powder/solid | Generic knowledge |

| Boiling Point (Predicted) | 355.0 ± 52.0 °C | [6][7] |

| Density (Predicted) | 1.19 ± 0.1 g/cm³ | [6][7] |

| Storage Conditions | 2-8°C, under inert, dry atmosphere | [6][8] |

The structural attributes directly inform its utility. The boronic acid moiety is a mild Lewis acid, generally stable and easy to handle, yet highly reactive under specific catalytic conditions.[11] The difluoro substitution pattern influences the acidity of the boronic acid and the electronic nature of the aromatic ring, which can affect reaction kinetics in cross-coupling protocols.

Caption: Chemical structure of this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for this reagent is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forges a C-C bond between an organoborane and an organohalide (or triflate).[1] This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of diverse boronic acids.

Mechanism and Rationale

The catalytic cycle is a well-established, three-step process:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond, forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups (R¹ and R²) couple and are expelled from the palladium center, regenerating the Pd(0) catalyst and forming the final biaryl product (R¹-R²).

The choice of base, solvent, and palladium ligand is critical and must be optimized for specific substrates to ensure high yield and prevent side reactions, such as protodeboronation (cleavage of the C-B bond by a proton source).

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Medicinal Chemistry and Drug Discovery

The boronic acid functional group is more than a synthetic handle; it is a key pharmacophore in several approved drugs, including the proteasome inhibitor Bortezomib (Velcade®).[3][12] Its utility stems from the unique properties of the boron atom.

-

Lewis Acidity: The sp²-hybridized boron atom possesses a vacant p-orbital, making it an electrophile (Lewis acid). This allows it to form a reversible, covalent bond with nucleophilic residues, such as the threonine in the active site of the 20S proteasome.[2] This interaction is strong enough for potent inhibition but can be reversible, a desirable trait in pharmacology.

-

Bioisostere: The boronic acid group can act as a bioisostere for other functional groups, like carboxylic acids, potentially improving cell permeability and metabolic stability while maintaining key binding interactions.[12]

The (2,3-Difluoro-4-(pentyloxy)phenyl) moiety provides a scaffold that can be strategically elaborated. The difluoro substituents can enhance binding affinity through hydrogen bonding or dipole interactions and often improve metabolic stability by blocking sites of oxidative metabolism. The pentyloxy tail increases lipophilicity, which can be fine-tuned to achieve the optimal balance of solubility and permeability required for oral bioavailability.

Caption: Reversible covalent inhibition of a serine/threonine protease by a boronic acid.

Field-Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Note: This is a representative procedure; optimization of catalyst, base, solvent, temperature, and reaction time is essential for each unique substrate combination.

Materials and Reagents:

-

This compound (1.2 eq)

-

Aryl Bromide (1.0 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

-

Triphenylphosphine [PPh₃] (0.08 eq) or other suitable ligand

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

1,4-Dioxane and Water (4:1 v/v), degassed

-

Reaction vessel (e.g., microwave vial or Schlenk tube)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 292.8 mg), and potassium carbonate (3.0 mmol, 414.6 mg).

-

Catalyst Pre-mixing (Optional but Recommended): In a separate vial, briefly mix the Pd(OAc)₂ (0.02 mmol, 4.5 mg) and PPh₃ (0.08 mmol, 21.0 mg) in a small amount of the reaction solvent. This pre-formation of the active catalyst can improve consistency. Add this mixture to the main reaction vessel.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar) three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 4:1 dioxane:water) to the vessel via syringe.

-

Reaction: Place the vessel in a preheated oil bath or microwave reactor set to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

References

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. [Link]

-

Baker, S. J., et al. (2020). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 25(22), 5446. [Link]

-

Singh, G., & Som, P. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 14(8), 735. [Link]

-

Ribeiro, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

ResearchGate. (n.d.). Design and discovery of boronic acid drugs. [Link]

-

2a biotech. (n.d.). 2,3-DIFLUORO-(4-PENTYLOXYPHENYL)BORONIC ACID. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry [mdpi.com]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C11H15BF2O3 | CID 21477946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3-DIFLUORO-4-PENTYLOXYPHENYLBORONIC ACID | 156684-91-2 [amp.chemicalbook.com]

- 7. 2,3-DIFLUORO-4-PENTYLOXYPHENYLBORONIC ACID CAS#: 156684-91-2 [amp.chemicalbook.com]

- 8. 156684-91-2|this compound|BLD Pharm [bldpharm.com]

- 9. 2abiotech.net [2abiotech.net]

- 10. 156684-91-2(this compound) | Kuujia.com [kuujia.com]

- 11. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Solubility of (2,3-Difluoro-4-(pentyloxy)phenyl)boronic Acid in Organic Solvents

Introduction

(2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid is a key building block in contemporary drug discovery and development, frequently utilized in cross-coupling reactions such as the Suzuki-Miyaura coupling. The solubility of this and other boronic acids in organic solvents is a critical parameter that dictates reaction efficiency, purification strategies, and ultimately, the scalability of synthetic routes. A thorough understanding of its solubility profile allows researchers to make informed decisions regarding solvent selection, reaction concentration, and crystallization conditions, thereby minimizing trial-and-error and accelerating the development timeline.

This in-depth technical guide provides a comprehensive overview of the principles governing the solubility of this compound, outlines a robust experimental protocol for its determination, and discusses the expected solubility trends in common organic solvents based on the behavior of structurally related phenylboronic acids.

Physicochemical Properties and Their Influence on Solubility

The solubility of this compound is governed by a combination of factors inherent to its molecular structure:

-

The Boronic Acid Moiety [-B(OH)₂]: This functional group is capable of both donating and accepting hydrogen bonds, contributing to its solubility in polar solvents. However, a significant challenge with boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[1] These boroxines exhibit markedly different solubility characteristics from the parent acid, which can lead to inconsistencies in solubility measurements if not properly controlled.[1]

-

The Phenyl Ring: The aromatic core is inherently nonpolar and contributes to solubility in solvents with similar characteristics.

-

Fluorine Substituents: The two fluorine atoms are strongly electron-withdrawing, which can influence the acidity of the boronic acid and its interaction with solvents.

-

Pentyloxy Group: This lipophilic alkyl ether chain significantly enhances the compound's solubility in nonpolar organic solvents. The introduction of such alkoxy groups generally increases solubility in many organic solvents compared to unsubstituted phenylboronic acid.[2]

The interplay of these structural features results in a nuanced solubility profile, where the compound may exhibit good solubility in a range of solvents from moderately polar to nonpolar.

Expected Solubility Trends in Organic Solvents

While specific quantitative data for this compound is not extensively published, we can infer its likely behavior from studies on analogous phenylboronic acids.[1][3][4] The following table summarizes the expected solubility trends:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Ethers | Tetrahydrofuran (THF), Diethyl ether, Dioxane, Dipropyl ether | High | Ethers can act as hydrogen bond acceptors, interacting favorably with the boronic acid's hydroxyl groups. The pentyloxy group also contributes to favorable interactions. Phenylboronic acid itself shows high solubility in ethers.[1][3][4] |

| Ketones | Acetone, 3-Pentanone | High | Similar to ethers, ketones are effective hydrogen bond acceptors. Phenylboronic acid exhibits high solubility in ketones.[1][3][4] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents can engage in dipole-dipole interactions. The overall polarity of the molecule allows for reasonable solubility. Chloroform is noted as a solvent providing moderate solubility for phenylboronic acid.[1][3][4] |

| Alcohols | Methanol, Ethanol | High | Alcohols are protic and can engage in extensive hydrogen bonding with the boronic acid moiety. |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents are strong hydrogen bond acceptors and have high dielectric constants, making them excellent solvents for a wide range of compounds, including boronic acids. |

| Hydrocarbons | Hexanes, Heptane, Methylcyclohexane | Very Low | The polar boronic acid group has very unfavorable interactions with nonpolar aliphatic hydrocarbons. Phenylboronic acid has very low solubility in hydrocarbons.[1][3][4] |

| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate | The aromatic ring of the solvent can interact favorably with the phenyl ring of the solute via π-stacking, potentially leading to slightly better solubility than in aliphatic hydrocarbons. |

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of boronic acids is the dynamic (or synthetic) method, which involves visually or instrumentally identifying the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[2][3][4] This approach is advantageous as it can mitigate some of the challenges associated with the acid-boroxine equilibrium.

Workflow for Solubility Determination

Caption: Experimental workflow for dynamic solubility determination.

Step-by-Step Methodology

-

Preparation of Samples:

-

Accurately weigh a specific amount of this compound into a series of sealable glass vials.

-

To each vial, add a precise mass of the chosen organic solvent to create samples of known mole fractions. It is advisable to prepare a range of concentrations to generate a comprehensive solubility curve.

-

Causality Insight: Using mass for both solute and solvent eliminates inaccuracies from temperature-induced volume changes and provides precise concentration values (mole fraction), which are essential for thermodynamic analysis. Sealing the vials is crucial to prevent solvent evaporation, especially with volatile solvents and during heating.

-

-

Equilibration and Measurement:

-

Place a vial containing a sample of known composition into a temperature-controlled apparatus equipped with magnetic stirring.

-

Begin stirring to ensure the sample is a uniform slurry.

-

Heat the sample at a slow, controlled rate (e.g., 0.3 K/h).[2]

-

Causality Insight: A slow heating rate is critical to ensure the system remains at or near thermal equilibrium, allowing for an accurate determination of the dissolution temperature. Rapid heating can lead to an overestimation of the solubility temperature.

-

-

Determination of the Clear Point:

-

Continuously monitor the sample for turbidity. The point at which the last solid particles disappear and the solution becomes completely clear is the "clear point" or dissolution temperature. This can be observed visually or measured more accurately using a luminance probe or a turbidimeter.[3][4]

-

Record the temperature at this clear point. This temperature corresponds to the saturation temperature for that specific mole fraction.

-

-

Data Analysis and Curve Generation:

-

Repeat the measurement for all prepared samples in a given solvent.

-

Plot the recorded dissolution temperatures (°C or K) against the mole fraction of the boronic acid.

-

Fit a curve to the data points to generate the solubility curve for this compound in that specific solvent. This curve provides the solubility of the compound across a range of temperatures.

-

Self-Validating System and Best Practices

-

Purity of Compound: Ensure the this compound is of high purity. Impurities can significantly affect solubility. Characterization by NMR and measurement of the melting point are recommended prior to solubility studies.

-

Anhydrous Solvents: Use anhydrous solvents to minimize the water-mediated equilibrium between the boronic acid and its boroxine anhydride.

-

Reproducibility: Perform measurements in triplicate for each concentration to ensure the results are reproducible and to calculate the standard deviation.

-

Cooling Crystallization Point: As a validation step, after determining the clear point, the solution can be slowly cooled to determine the crystallization temperature (cloud point). In an ideal system at equilibrium, these temperatures should be very close.

Conclusion

A comprehensive understanding of the solubility of this compound is indispensable for its effective application in research and development. While direct quantitative data may be sparse, a robust framework for predicting and experimentally determining its solubility can be established based on the well-documented behavior of related phenylboronic acids. By employing systematic and carefully controlled experimental methods, such as the dynamic method described herein, researchers can generate reliable solubility data. This enables informed solvent selection, leading to optimized reaction conditions, improved purification efficiency, and the successful advancement of drug development programs.

References

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Available at: [Link]

-

Sporzyński, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4558–4565. Available at: [Link]

-

ResearchGate. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available at: [Link]

- Hall, D. G. (Ed.). (2011).

-

Stella, V. et al. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available at: [Link]

-

Sporzyński, A., et al. (2017). Solubility of phenylboronic compounds in water. ResearchGate. Available at: [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Full-text PDF of Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

Sources

A Comprehensive Technical Guide to (2,3-Difluoro-4-(pentyloxy)phenyl)boronic Acid for Advanced Research Applications

An In-depth Technical Guide: (2,3-Difluoro-4-(pentyloxy)phenyl)boronic acid

This guide serves as a technical resource for researchers, chemists, and drug development professionals on this compound. It provides detailed information on its chemical properties, commercial availability, core applications, experimental protocols, and quality control procedures, grounded in established scientific principles.

Introduction: A Strategic Building Block

This compound (CAS No. 156684-91-2) is a specialized arylboronic acid that has emerged as a valuable building block in medicinal chemistry and materials science.[1] Its utility stems from the unique combination of a reactive boronic acid moiety and a strategically functionalized phenyl ring. The vicinal difluoro substitution pattern, coupled with the pentyloxy group, imparts specific electronic and steric properties that are highly sought after in the design of complex organic molecules.

Arylboronic acids are foundational reagents in modern synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2][3] The incorporation of fluorine atoms into pharmaceutical candidates is a well-established strategy to modulate key drug properties, including metabolic stability, binding affinity, and lipophilicity. This makes fluorinated building blocks like this compound particularly relevant for the development of novel therapeutic agents.[4][5]

Physicochemical Properties and Specifications

The physical and chemical properties of a reagent are critical for its proper handling, storage, and application in chemical synthesis. The key specifications for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 156684-91-2 | [1] |

| Molecular Formula | C₁₁H₁₅BF₂O₃ | [1] |

| Molecular Weight | 244.04 g/mol | [1] |

| Appearance | Typically an off-white to white solid | General |

| Purity | ≥95% (as specified by most suppliers) | General |

| Storage Conditions | 2-8°C, Sealed in a dry environment | [1][6] |

| MDL Number | MFCD06657882 | [1] |

Note: Purity levels and appearance may vary slightly between commercial suppliers. Always refer to the supplier-specific Certificate of Analysis (CoA).

Commercial Availability and Sourcing

This compound is available from several specialized chemical suppliers catering to the research and development sector. Sourcing high-quality starting materials is a prerequisite for reproducible and successful synthetic outcomes.

Overview of Commercial Suppliers

A number of chemical manufacturers and distributors list this compound in their catalogs. The following table provides a comparative, though not exhaustive, list of potential sources. Researchers should always verify current availability and specifications directly with the supplier.

| Supplier | Typical Purity | Common Quantities Offered | Notes |

| BLDpharm | >97% | mg to g scale | Provides CAS, molecular formula, and basic safety information.[1] |

| Chongqing Chemdad | Varies | Bulk inquiries possible | Trader for related compounds like the hexyloxy analog.[7] |

| General Suppliers | ≥95% | mg to multi-gram scale | Many fine chemical suppliers stock a wide range of boronic acids.[8] |

Sourcing Considerations

When procuring boronic acids, it is crucial to consider their inherent stability. Boronic acids have a tendency to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[9] While this equilibrium is often reversible under reaction conditions, the presence of significant boroxine content can affect reaction stoichiometry. Therefore, sourcing from suppliers who provide a detailed Certificate of Analysis (CoA) with purity assessment by NMR or HPLC is paramount. Storage under dry, refrigerated conditions is essential to minimize this degradation.[6]

Core Applications in Research & Development

The primary application of this compound is as a coupling partner in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction.

The Suzuki-Miyaura Reaction: A Pillar of Modern Synthesis

The Suzuki-Miyaura coupling is a robust and versatile method for constructing C(sp²)–C(sp²) bonds, which are prevalent in biaryl structures found in many pharmaceuticals, agrochemicals, and organic materials.[2][3] The reaction typically involves an aryl or vinyl boronic acid and an aryl or vinyl halide or triflate.

The catalytic cycle, as illustrated below, involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide.

-

Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step is crucial and requires activation of the boronic acid with a base.[10]

-

Reductive Elimination: The two organic partners are coupled, forming the final product and regenerating the palladium(0) catalyst.

Logical Workflow: Suzuki-Miyaura Cross-Coupling

The following diagram outlines the typical experimental workflow for employing this compound in a Suzuki-Miyaura coupling reaction.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocols & Methodologies

The following section provides a representative protocol for a Suzuki-Miyaura reaction. This protocol is a starting point and may require optimization depending on the specific aryl halide used.

Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

Objective: To couple this compound with a generic aryl bromide (Ar-Br).

Materials:

-

This compound (1.2 eq.)

-

Aryl Bromide (Ar-Br) (1.0 eq.)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq.)

-

Triphenylphosphine [PPh₃] (0.08 eq.)

-

Potassium Carbonate (K₂CO₃) (3.0 eq.)

-

Toluene and Water (e.g., 4:1 v/v)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), potassium carbonate (3.0 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., Toluene/H₂O 4:1).

-

Heat the reaction mixture to reflux (typically 90-100 °C) with vigorous stirring.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the aryl bromide starting material is consumed.

-

Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate).

-

Characterize the final product by NMR and Mass Spectrometry.

Causality Behind Experimental Choices

-

Excess Boronic Acid (1.2 eq.): A slight excess is often used to drive the reaction to completion and to compensate for any potential homocoupling of the boronic acid or its degradation into the boroxine form.

-

Palladium Catalyst and Ligand: Pd(OAc)₂ combined with PPh₃ forms the active Pd(0) catalyst in situ. The choice of ligand is critical and can significantly impact reaction efficiency, especially with challenging substrates.

-

Base (K₂CO₃): The base is essential for the transmetalation step. It converts the boronic acid to a more nucleophilic boronate species (Ar-B(OH)₃⁻), which facilitates the transfer of the aryl group to the palladium center.[10]

-

Degassed Solvents: The removal of oxygen is critical because O₂ can oxidize and deactivate the Pd(0) catalyst, halting the catalytic cycle.

Quality Control and Analytical Procedures

Ensuring the quality of this compound is a self-validating process crucial for experimental success. A multi-step analytical approach is required.

Purity Assessment and Impurity Profiling

-

Nuclear Magnetic Resonance (NMR): ¹H NMR is used to confirm the structure and identify organic impurities. ¹⁹F NMR is particularly useful for fluorinated compounds, providing a clear signal for each fluorine atom. ¹¹B NMR can help identify the presence of boroxines, which appear at a different chemical shift than the monomeric acid.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method to determine the purity of the compound. When coupled with a mass spectrometer (LC-MS), it can also identify the molecular weights of impurities.

-

Common Impurities: The primary impurities to screen for are the trimeric boroxine anhydride and the product of protodeboronation (1,2-difluoro-4-pentyloxybenzene). Protodeboronation can be accelerated under certain pH conditions or in the presence of residual palladium catalyst from synthesis.[11][12]

Self-Validating QC Workflow

The following diagram illustrates a logical workflow for the quality control of an incoming batch of the boronic acid.

Caption: A self-validating workflow for incoming reagent quality control.

Safety, Handling, and Storage

Proper handling and storage are essential for user safety and to maintain the integrity of the compound.

Hazard Identification

Based on data for the compound and related arylboronic acids, the following GHS hazard statements apply:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

Handling and Personal Protective Equipment (PPE)

-

Always handle this compound in a well-ventilated fume hood.[13]

-

Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.[6]

-

Ensure eyewash stations and safety showers are readily accessible.[6]

Storage

-

Store in a tightly sealed container to prevent moisture absorption.[6]

-

Keep refrigerated at 2-8°C for long-term stability.[1]

-

Store away from strong oxidizing agents and strong acids.[6]

Conclusion

This compound is a highly functionalized and valuable reagent for researchers engaged in the synthesis of novel organic compounds. Its utility in Suzuki-Miyaura coupling, combined with the strategic placement of fluorine atoms, makes it a powerful tool for constructing molecular architectures with tailored properties for pharmaceutical and materials science applications. Adherence to rigorous sourcing, quality control, and handling protocols is essential to fully leverage the potential of this versatile building block in driving scientific innovation.

References

-

Chemical-Suppliers. (n.d.). 2,3-Difluoro-4-methoxyphenylboronic acid | CAS 170981-41-6. Retrieved from [Link]

-

Couto, N., et al. (2019). In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. Environmental and Molecular Mutagenesis. Retrieved from [Link]

-

Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Retrieved from [Link]

-

Anderson, N. G. (2015). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. Retrieved from [Link]

-

Singh, U. P., & Srivastava, P. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Anderson, N. G. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Google Patents. (n.d.). JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines.

-

Karikari, A. S., et al. (2023). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules. Retrieved from [Link]

-

Kohlmann, J., et al. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters. Chemistry – A European Journal. Retrieved from [Link]

-

ResearchGate. (n.d.). Design and discovery of boronic acid drugs. Retrieved from [Link]

-

University of Bath Research Data Archive. (2020). Data for Arylboronic Acid-Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

-

Frooman, M., et al. (2024). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. International Journal of Molecular Sciences. Retrieved from [Link]

-

Sciforum. (n.d.). Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Retrieved from [Link]

-

Sharma, U. K., et al. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Royal Society of Chemistry. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). (2,3-Difluoro-4-methoxyphenyl)boronic acid. Retrieved from [Link]

Sources

- 1. 156684-91-2|this compound|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. sci-hub.box [sci-hub.box]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. Boronic Acids | High Purity, Global Shipping [frontierspecialtychemicals.com]

- 9. sciforum.net [sciforum.net]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 12. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 13. dcfinechemicals.com [dcfinechemicals.com]

- 14. carlroth.com [carlroth.com]

Harnessing the Unique Reactivity of Ortho-Difluoro Substituted Phenylboronic Acids: A Guide to Overcoming Synthetic Challenges

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ortho-difluoro substituted phenylboronic acids are indispensable building blocks in modern synthetic chemistry, particularly for the construction of novel pharmaceuticals and advanced materials where the incorporation of fluorine atoms can dramatically enhance molecular properties.[1][2][3][4] However, their utility is often hampered by a unique and challenging reactivity profile, born from a confluence of potent electronic effects and significant steric hindrance. This guide provides an in-depth analysis of the factors governing the reactivity of these substrates, focusing on the ubiquitous Suzuki-Miyaura cross-coupling reaction. We will dissect the primary challenges—protodeboronation and inefficient transmetalation—and present field-proven strategies, optimized protocols, and catalyst system recommendations to enable researchers to reliably and efficiently incorporate these valuable motifs into complex molecules.

The Dichotomy of Reactivity: Electronic Activation vs. Steric Encumbrance

The synthetic challenge posed by ortho-difluoro substituted phenylboronic acids, such as the common 2,6-difluorophenylboronic acid, stems from the dual nature of the fluorine substituents. Their effects are profound and seemingly contradictory.

Electronic Effects: An Accelerant for Transmetalation

The two fluorine atoms act as powerful σ-electron-withdrawing groups, which polarizes the carbon-boron bond. This electronic pull has a critical, and somewhat counterintuitive, effect on the key transmetalation step of the Suzuki-Miyaura catalytic cycle. Mechanistic studies have revealed that this increased polarization significantly accelerates the rate of transfer of the aryl group from boron to the palladium center.[5] For instance, 2,6-difluorophenylboronic acid has been shown to transmetalate approximately 150 times faster than phenylboronic acid itself under specific conditions.[5] This electronic activation is a powerful advantage that, if properly harnessed, can lead to highly efficient coupling reactions.

Steric Effects: A Barrier to a Productive Catalytic Cycle

Conversely, the placement of two fluorine atoms flanking the boronic acid moiety creates a sterically congested environment around the reaction center.[6][7][8] This steric bulk can hinder the approach of the bulky palladium catalyst complex, making the formation of the necessary pre-transmetalation intermediate more difficult. The result is a higher activation barrier for the desired coupling pathway, which can lead to sluggish or incomplete reactions if not addressed with an appropriate catalyst system.[6][9]

This interplay means that while the chemical step of transmetalation is intrinsically fast, the overall reaction rate can be limited by the physical accessibility of the boron center and the stability of the boronic acid itself under the reaction conditions.

The Nemesis of Fluorinated Boronic Acids: Protodeboronation

The most significant challenge when working with ortho-difluoro substituted phenylboronic acids is their pronounced susceptibility to protodeboronation.[5][10] This undesired side reaction involves the cleavage of the carbon-boron bond by a proton source (often water in the reaction medium) under the basic conditions required for the Suzuki-Miyaura coupling, leading to the formation of the corresponding arene (1,3-difluorobenzene) and effectively consuming the starting material.[11][12][13][14]

The electron-withdrawing nature of the fluorine atoms exacerbates this problem, making the C-B bond more susceptible to protonolysis.[5] The consequence is a kinetic race: the desired cross-coupling must occur significantly faster than the rate of protodeboronation for the reaction to be synthetically useful.

Figure 1: General mechanism of base-catalyzed protodeboronation.

The Suzuki-Miyaura Catalytic Cycle: A Refresher

To devise effective strategies, a clear understanding of the catalytic cycle is essential. The process is a sequence of three key steps involving a palladium catalyst.[12][15]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

-